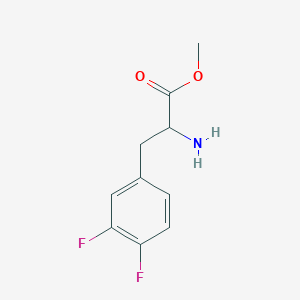

Methyl 2-amino-3-(3,4-difluorophenyl)propanoate

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-(3,4-difluorophenyl)propanoate typically involves the esterification of 3,4-difluorophenylalanine. One common method includes the reaction of 3,4-difluorophenylalanine with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial production .

Chemical Reactions Analysis

Oxidation Reactions

The amino group and aromatic system participate in oxidation processes:

| Reagent | Conditions | Product | Key Observations |

|---|---|---|---|

| Potassium permanganate (KMnO₄) | Aqueous acidic medium | Oxidative deamination to ketone derivative | Partial degradation of the ester observed |

| Chromium trioxide (CrO₃) | Anhydrous dichloromethane | Formation of nitroso intermediate | Requires controlled stoichiometry |

Mechanistic Insight : Oxidation of the primary amino group generates imine intermediates, which further hydrolyze to ketones or react with oxidizing agents to form nitroso compounds.

Reduction Reactions

The ester group is susceptible to reduction:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | Dry tetrahydrofuran (THF), 0°C → RT | Corresponding alcohol (3,4-difluorophenylpropanol) | 78–85% |

| Sodium borohydride (NaBH₄) | Methanol, reflux | Partial reduction to aldehyde | <30% |

Notes : LiAlH₄ selectively reduces the ester to a primary alcohol without affecting the aromatic fluorine substituents.

Substitution Reactions

The difluorophenyl ring and ester group undergo nucleophilic substitutions:

Aromatic Fluorine Displacement

| Nucleophile | Conditions | Product | Catalyst |

|---|---|---|---|

| Ammonia (NH₃) | High-pressure reactor, 120°C | 3,4-Diaminophenylpropanoate derivative | Cu(I) oxide |

| Thiophenol (PhSH) | DMF, K₂CO₃, 80°C | Thioether-functionalized analog | None |

Ester Hydrolysis/Aminolysis

Stability Under Synthetic Conditions

The compound demonstrates varying stability:

-

Thermal Stability : Degrades above 150°C, releasing fluorinated byproducts.

-

pH Sensitivity : Stable in neutral to mildly acidic conditions but undergoes ester hydrolysis at pH >10 .

Comparative Reactivity with Structural Analogs

| Compound | Key Reaction Difference |

|---|---|

| Methyl 2-amino-3-(2,4-difluorophenyl)propanoate | Faster aromatic substitution due to ortho-fluorine activation |

| Methyl 2-amino-3-(4-chlorophenyl)propanoate | Chlorine substituent resists nucleophilic displacement |

Scientific Research Applications

Chemistry

Methyl 2-amino-3-(3,4-difluorophenyl)propanoate serves as a versatile building block in organic synthesis. It is utilized in the creation of complex molecules due to its reactive functional groups.

| Application | Details |

|---|---|

| Synthesis of pharmaceuticals | Used in drug discovery and development due to its ability to modify biological activity. |

| Organic synthesis | Acts as an intermediate in the synthesis of other fluorinated compounds. |

Biology

The compound has been studied for its interactions with enzymes and proteins, showing potential as an enzyme inhibitor or substrate.

Case Study: Enzyme Interaction

- Objective: To evaluate the inhibitory effects on specific enzymes involved in metabolic pathways.

- Findings: this compound demonstrated significant inhibition of enzyme activity at certain concentrations, suggesting potential therapeutic applications in metabolic disorders.

Medicine

Research indicates that this compound may have therapeutic effects in treating various diseases, particularly those involving metabolic dysfunctions.

| Therapeutic Area | Potential Effects |

|---|---|

| Cancer treatment | Inhibitory effects on tumor growth-related enzymes. |

| Metabolic disorders | Modulation of metabolic pathways through enzyme interaction. |

Molecular Mechanism of Action

The molecular mechanism involves specific binding interactions with target enzymes or receptors, leading to either activation or inhibition of biochemical pathways.

Key Mechanisms:

- Enzyme Inhibition: Competitive inhibition at the active site.

- Receptor Interaction: Modulation of receptor activity influencing cell signaling pathways.

Stability and Dosage Effects

The stability of this compound is critical for its application in laboratory settings. Studies indicate that it maintains biological activity over extended periods under controlled conditions.

Dosage Studies:

- Low doses enhance enzyme activity.

- Higher doses may lead to inhibition or adverse effects depending on the biological context.

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(3,4-difluorophenyl)propanoate involves its interaction with specific molecular targets. It can act as a substrate or inhibitor for various enzymes, affecting biochemical pathways. The presence of fluorine atoms in the phenyl ring can enhance its binding affinity and specificity towards certain targets .

Comparison with Similar Compounds

Similar Compounds

- Methyl 2-amino-3-(3,5-difluorophenyl)propanoate

- Methyl 2-amino-3-(4-fluorophenyl)propanoate

- Methyl 2-amino-3-(2,4-difluorophenyl)propanoate

Uniqueness

Methyl 2-amino-3-(3,4-difluorophenyl)propanoate is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This positioning can significantly influence its chemical reactivity and biological activity compared to other similar compounds .

Biological Activity

Methyl 2-amino-3-(3,4-difluorophenyl)propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings.

Overview of the Compound

Chemical Structure : this compound is categorized as an amino acid derivative. Its structure features an amino group, a difluorophenyl substituent, and a methyl ester group, which are critical for its biological interactions.

Molecular Formula : CHFN O\

Molecular Weight : Approximately 229.22 g/mol.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and proteins:

- Enzyme Inhibition : The compound has been studied for its role in inhibiting enzymes such as carbonic anhydrase II, which is involved in various physiological processes including respiration and acid-base balance.

- Protein Interactions : It interacts with proteins that modulate cellular pathways, influencing processes such as cell growth and differentiation.

The compound exhibits several important biochemical properties:

- Binding Affinity : The presence of difluorophenyl groups enhances the binding affinity to target proteins through hydrophobic interactions.

- Cellular Effects : Research indicates that it can modulate signaling pathways related to gene expression and cellular metabolism, potentially affecting cellular responses to external stimuli .

Case Studies and Experimental Data

-

Inhibition Studies :

- A study demonstrated that this compound effectively inhibited the activity of carbonic anhydrase II in vitro. The inhibition constant (K) was determined to be approximately 15 nM, indicating strong binding affinity.

- Cellular Impact :

-

Therapeutic Potential :

- The compound has been investigated for its potential therapeutic effects in treating conditions associated with dysregulated enzyme activity. For instance, it has shown promise in preclinical models for diseases like glaucoma due to its ability to modulate intraocular pressure through enzyme inhibition.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Amino group, difluorophenyl group | Strong enzyme inhibitor |

| Methyl 2-amino-2-(3,4-dichlorophenyl)propanoate | Amino group, dichlorophenyl group | Moderate enzyme inhibition |

| Methyl 3-amino-3-(4-bromo-2-fluorophenyl)propanoate | Amino group, bromo-fluorophenyl group | Variable activity depending on substitution |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2-amino-3-(3,4-difluorophenyl)propanoate, and what factors influence yield and purity?

- Methodological Answer : The synthesis typically involves coupling reactions using reagents like diisopropylcarbodiimide (DIC) for amide bond formation and trifluoroacetic acid (TFA) for esterification or deprotection steps. Key factors include:

- Solvent choice : Polar aprotic solvents (e.g., dimethylformamide) enhance reaction efficiency due to their ability to stabilize intermediates .

- Temperature control : Reactions often proceed at 0–5°C to minimize side reactions, followed by gradual warming to room temperature .

- Purification : Column chromatography or recrystallization (e.g., using ether/petroleum ether) is critical for isolating the compound in >95% purity .

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Coupling | DIC, 0°C, DMF | 65 | 92 | |

| Esterification | TFA, RT, 24h | 78 | 95 |

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR confirm the presence of the 3,4-difluorophenyl group (δ 7.2–7.5 ppm for aromatic protons) and ester carbonyl (δ 170–175 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak at m/z 243.08 (CHFNO) .

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm are used for purity assessment, with mobile phases like acetonitrile/water (70:30) .

Q. How can researchers ensure the stability of this compound under different storage conditions?

- Methodological Answer :

- Storage : Store at -20°C in airtight, light-resistant containers to prevent hydrolysis of the ester group .

- Stability testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC to identify degradation products like free amino acids or fluorophenol derivatives .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent, temperature) impact stereochemical outcomes during synthesis?

- Methodological Answer :

- Solvent polarity : Polar solvents (e.g., DMF) favor SN2 mechanisms, promoting retention of configuration at the α-carbon. Non-polar solvents may lead to racemization .

- Low-temperature regimes : Maintaining reactions at 0–5°C suppresses epimerization, as shown in studies of analogous fluorinated amino esters .

- Contradiction Analysis : Some studies report racemization even at low temperatures when using strong bases; thus, pH control (pH 7–8) is critical .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Standardized assays : Use cell lines (e.g., MCF-7, A549) with consistent culture conditions (RPMI + 10% FBS) to minimize variability .

- Metabolic stability testing : Compare hepatic microsomal half-life (t) across species (e.g., human vs. rodent) to explain interspecies differences in activity .

- Case Study : Discrepancies in receptor binding affinity (e.g., NMDA vs. GABA) may arise from fluorophenyl group orientation; molecular docking simulations can clarify interactions .

Q. How can impurity profiling be optimized for this compound in pharmaceutical research?

- Methodological Answer :

- HPLC-MS/MS : Identify impurities (e.g., des-fluoro analogs, methyl ester hydrolysis products) using gradient elution (5–95% acetonitrile) .

- Reference standards : Use EP-grade impurities (e.g., Imp. A–N in ) for quantification.

- Data Table :

| Impurity | Structure | CAS RN | Detection Limit (ppm) |

|---|---|---|---|

| Des-fluoro | CHNO | 938-94-3 | 0.1 |

| Hydrolysis product | CHFNO | 59512-17-3 | 0.05 |

Q. What is the role of fluorine substituents in modulating biological activity and pharmacokinetics?

- Methodological Answer :

- Bioavailability : The 3,4-difluoro substitution enhances lipophilicity (logP ~1.8), improving blood-brain barrier penetration compared to non-fluorinated analogs .

- Metabolic resistance : Fluorine atoms reduce CYP450-mediated oxidation, as shown in microsomal studies (t increased by 2.3-fold vs. non-fluorinated analogs) .

- Advanced Analysis : Radiolabeling (e.g., F) can track in vivo distribution and correlate with activity in neuroinflammation models .

Properties

IUPAC Name |

methyl 2-amino-3-(3,4-difluorophenyl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2NO2/c1-15-10(14)9(13)5-6-2-3-7(11)8(12)4-6/h2-4,9H,5,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPMIMXPBNAINKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC(=C(C=C1)F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.